molecular formula C18H16N6S B7499468 4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

Cat. No. B7499468
M. Wt: 348.4 g/mol
InChI Key: VBPAFWIYVKNQHU-UHFFFAOYSA-N
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Description

4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, commonly known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP is a triazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In

Mechanism of Action

The exact mechanism of action of MPTP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. MPTP has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including DNA topoisomerase II and protein kinase C. Additionally, MPTP has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, through the regulation of NF-κB signaling.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. In cancer cell lines, MPTP has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In animal models of inflammation, MPTP has been shown to reduce the production of inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. Additionally, MPTP has been shown to have antimicrobial effects against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTP is its broad range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, MPTP has been shown to be relatively non-toxic in animal studies, suggesting that it may have a favorable safety profile. However, one of the main limitations of MPTP is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of MPTP. One area of interest is the development of novel formulations of MPTP that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications in various diseases. Finally, the development of MPTP derivatives with improved potency and selectivity may lead to the development of more effective therapies for a variety of diseases.

Synthesis Methods

MPTP can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitropyridine with 4-pyrazol-1-ylbenzyl mercaptan to yield 4-[4-methyl-5-(4-pyrazol-1-ylbenzylthio)-1,2,4-triazol-3-yl]pyridine. This compound can then be further reacted with sodium hydride and methyl iodide to yield the final product, 4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In cancer research, MPTP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPTP has also been shown to exhibit potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MPTP has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c1-23-17(15-7-10-19-11-8-15)21-22-18(23)25-13-14-3-5-16(6-4-14)24-12-2-9-20-24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPAFWIYVKNQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)N3C=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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